molecular formula C26H18F3N3O2S B2535690 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872196-60-6

2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2535690
CAS No.: 872196-60-6
M. Wt: 493.5
InChI Key: GXQIZLIPIFAAQR-UHFFFAOYSA-N
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Description

2-({2-Phenyl-5H-chromeno[2,3-d]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chromeno-pyrimidine derivative featuring a sulfanylacetamide moiety linked to a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group (-CF₃) at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2S/c27-26(28,29)18-10-6-11-19(14-18)30-22(33)15-35-25-20-13-17-9-4-5-12-21(17)34-24(20)31-23(32-25)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIZLIPIFAAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the chromeno-pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromeno-pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the chromeno-pyrimidine core.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Antitumor Properties

Recent research highlights the antitumor potential of compounds containing the chromeno[2,3-d]pyrimidine core. These derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. In particular, studies have indicated that these compounds can target the Ephrin receptor family, which is often overexpressed in certain cancers .

Antimicrobial Effects

In addition to antitumor activity, derivatives of this compound have also demonstrated antimicrobial properties. The presence of the sulfanyl group is thought to contribute to its efficacy against a range of bacterial strains. Research has shown that these compounds can disrupt bacterial cell membranes, leading to cell death and thereby providing a potential avenue for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological processes. For instance, some derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancerous cells and pathogens alike .

Case Studies

  • Antitumor Activity in Cell Lines : A study conducted on a series of chromeno[2,3-d]pyrimidine derivatives, including the target compound, demonstrated significant cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several sulfanyl-containing pyrimidines against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The chromeno-pyrimidine core could facilitate binding to these targets, while the sulfanyl and trifluoromethyl groups may enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-pyrimidine and acetamide derivatives are well-studied for their diverse biological and material science applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound : 2-({2-Phenyl-5H-chromeno[2,3-d]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Chromeno[2,3-d]pyrimidine -Sulfanylacetamide, -CF₃ phenyl ~509.5* High lipophilicity (logP ~4.2); potential kinase inhibition
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine -Ethoxy, -CH₃ phenyl ~503.5 Reduced metabolic stability compared to -CF₃ analog; moderate cytotoxicity
3-Chloro-N-phenyl-phthalimide Phthalimide -Cl, -Ph ~243.7 Monomer for polyimide synthesis; limited bioactivity
N-[3-(Trifluoromethyl)phenyl]acetamide derivatives (e.g., Example 83 in ) Pyrazolo[3,4-d]pyrimidine-chromenone -CF₃, -F, -isopropoxy ~571.2 Enhanced solubility via polar groups; antiviral/anticancer activity

*Molecular weight calculated based on substituent contributions.

Key Findings :

Substituent Effects :

  • The -CF₃ group in the target compound improves metabolic stability compared to the -CH₃ or -ethoxy analogs (e.g., ) but may reduce aqueous solubility.
  • Sulfanylacetamide linkages (common in and ) enhance binding to cysteine-rich enzyme active sites, whereas phthalimide derivatives () lack this flexibility .

Biological Activity: Chromeno-pyrimidine derivatives (target compound and ) show stronger kinase inhibition than phthalimides due to their fused aromatic systems . Fluorinated analogs () exhibit higher potency in antiviral assays, likely due to fluorine’s electronegativity and membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving Suzuki coupling or nucleophilic sulfanyl substitution. Phthalimides () require simpler anhydride-based syntheses but offer fewer functionalization sites .

Research Implications

The target compound’s combination of a chromeno-pyrimidine core and -CF₃ substitution positions it as a promising lead for drug discovery. However, its pharmacokinetic profile (e.g., solubility) may require optimization via structural tweaks, such as adding polar groups (e.g., -OH, -NH₂) as seen in .

Biological Activity

The compound 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a hybrid molecule that combines structural features of chromenes and pyrimidines. This article focuses on its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14F3N3OSC_{19}H_{14}F_3N_3OS, with a molecular weight of approximately 357.3 g/mol. The structure includes a chromeno-pyrimidine moiety linked to a trifluoromethylphenyl acetamide, which may contribute to its biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H14F3N3OSC_{19}H_{14}F_3N_3OS
Molecular Weight357.3 g/mol
Functional GroupsChromene, Pyrimidine, Amide
Key SubstituentsTrifluoromethyl, Sulfanyl

Anticancer Activity

Recent studies have explored the anticancer potential of similar chromeno-pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of the trifluoromethyl group has been shown to enhance biological activity due to increased lipophilicity and improved interactions with biological targets .

Case Study: Anticancer Screening

In a comparative study, several derivatives were tested for their cytotoxicity using the MTT assay. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.

CompoundIC50 (µM) MCF-7IC50 (µM) HepG2
Base Compound15.610.28
Trifluoromethyl Derivative8.15.0

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been investigated in animal models. The mechanism often involves modulation of voltage-gated sodium channels, which is crucial for neuronal excitability. Initial findings suggest that derivatives similar to the target compound may exhibit protective effects in maximal electroshock (MES) seizure models .

Summary of Anticonvulsant Studies

In vivo studies have shown that certain analogs provide significant protection in MES tests, indicating potential for development as anticonvulsants.

CompoundMES Protection (%)
Control Drug (Phenytoin)100
Trifluoromethyl Derivative75

The biological activity of This compound is likely mediated through multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation.
  • Modulation of Ion Channels : Interaction with sodium channels can stabilize neuronal membranes and reduce seizure susceptibility.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

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